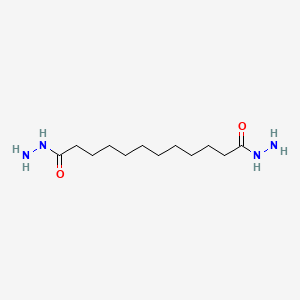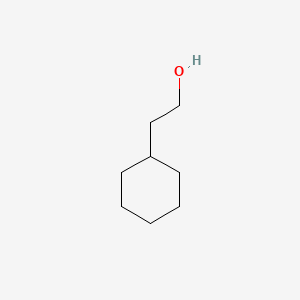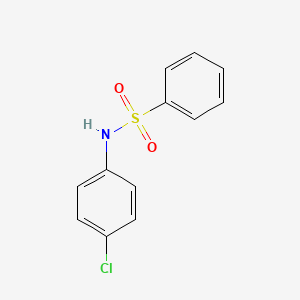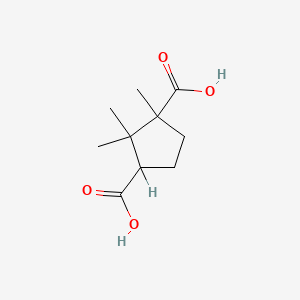
2-Methyl-2-phenylpropan-1-amine
Overview
Description
2-Methyl-2-phenylpropan-1-amine is an organic compound belonging to the class of phenethylamines. It is structurally related to amphetamines and shares some pharmacological properties with them. This compound has been identified in various dietary supplements and is known for its stimulant effects.
Mechanism of Action
Mode of Action
Mephentermine acts by indirect stimulation of β-adrenergic receptors, causing the release of norepinephrine from its storage sites . This interaction results in a positive inotropic effect on the myocardium, shortening the AV conduction and refractory period of the AV node, and increasing ventricular conduction velocity .
Biochemical Pathways
The compound affects the adrenergic signaling pathway. By stimulating the release of norepinephrine, it enhances the transmission of signals in this pathway, leading to increased heart rate and blood pressure . It also dilates arteries and arterioles in the skeletal muscle and mesenteric vascular beds, leading to an increase in venous return .
Pharmacokinetics
Mephentermine is rapidly demethylated in the body, followed by hydroxylation . It is excreted via urine, both as unchanged drug and metabolites . The rate of excretion is more rapid in acidic urine . The onset of action is 5 to 15 minutes with intramuscular dosing, and immediate with intravenous dosing . Its duration of action is four hours with intramuscular dosing and 30 minutes with intravenous dosing .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of Mephentermine. For instance, the rate of excretion of the drug is more rapid in acidic urine . Additionally, factors such as the patient’s overall health status, presence of other medications, and individual metabolic differences can also influence the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
2-Methyl-2-phenylpropan-1-amine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting monoamine oxidase, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood and alertness .
Additionally, this compound interacts with dopamine transporters, leading to increased dopamine release and inhibition of dopamine reuptake. This interaction results in elevated dopamine levels in the synaptic cleft, contributing to its stimulant effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This increase in neurotransmitter levels affects gene expression and cellular metabolism, leading to enhanced synaptic transmission and increased neuronal activity .
In non-neuronal cells, this compound can affect cellular metabolism by altering the activity of enzymes involved in energy production. It has been shown to increase the activity of enzymes in the glycolytic pathway, leading to increased glucose utilization and ATP production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines. This inhibition leads to increased levels of neurotransmitters in the brain .
Furthermore, this compound binds to dopamine transporters, blocking the reuptake of dopamine and increasing its release into the synaptic cleft. This action results in elevated dopamine levels, which contribute to its stimulant effects . Additionally, it may interact with other neurotransmitter transporters, such as norepinephrine and serotonin transporters, further enhancing its effects on neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to increase locomotor activity and enhance cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and cardiovascular complications . Threshold effects have been observed, where a certain dosage is required to elicit significant changes in behavior and physiology .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by other enzymes, such as monoamine oxidase, leading to their excretion . The compound also affects metabolic flux by altering the activity of enzymes involved in energy production and neurotransmitter synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and transporters involved in neurotransmitter synthesis and metabolism . Additionally, it may be targeted to specific organelles, such as mitochondria, where it can influence energy production and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenylpropan-1-amine can be synthesized through several methods. One common method involves the reaction of phenylacetone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
2-Methyl-2-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: It has been investigated for its stimulant properties and potential use in weight loss supplements.
Industry: The compound is used in the production of performance-enhancing supplements and other consumer products.
Comparison with Similar Compounds
2-Methyl-2-phenylpropan-1-amine is similar to other phenethylamines such as:
Amphetamine: Both compounds are stimulants, but this compound has a different substitution pattern on the phenyl ring.
Methamphetamine: Similar in structure, but methamphetamine has a methyl group attached to the nitrogen atom.
Phenpromethamine: An isomer of this compound with similar stimulant properties.
Properties
IUPAC Name |
2-methyl-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSGTPMVOJFVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276876 | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21404-88-6 | |
| Record name | 21404-88-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)
